Product packaging for Lenampicillin hydrochloride(Cat. No.:CAS No. 80734-02-7)

Lenampicillin hydrochloride

Cat. No.: B1674723
CAS No.: 80734-02-7
M. Wt: 497.9 g/mol
InChI Key: FXXSETTYJSGMCR-GLCLSGQWSA-N
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Description

Historical Context and Development within Antibacterial Agents

The journey of antibacterial agents has been marked by continuous efforts to improve efficacy, expand the spectrum of activity, and overcome bacterial resistance. The discovery of penicillin in 1928 by Alexander Fleming heralded a new era in medicine. researchgate.net Subsequent research focused on modifying the basic penicillin structure to create semi-synthetic derivatives with enhanced properties. nih.gov

Ampicillin (B1664943), a derivative of 6-aminopenicillanic acid, was a significant advancement, offering a broader spectrum of activity than earlier penicillins. nih.govmedchemexpress.com However, its oral absorption was limited. This led to the development of prodrugs, which are inactive compounds that are converted into the active drug within the body. encyclopedia.pub The primary goal of ampicillin prodrugs was to improve their absorption from the gastrointestinal tract. mdpi.com Pivampicillin is considered one of the first ampicillin prodrugs, followed by others like talampicillin (B1682922) and bacampicillin (B1208201), all designed as esters to enhance bioavailability. encyclopedia.pubmdpi.com These prodrugs are enzymatically hydrolyzed by esterases to release ampicillin. mdpi.com

Lenampicillin (B1674722) hydrochloride, also known as KBT-1585, emerged from this line of research as a (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl ester of ampicillin. medkoo.comjst.go.jp Research demonstrated its superior oral absorbability compared to ampicillin itself. jst.go.jp Studies in the mid-1980s confirmed its pharmacokinetic advantages, showing that oral administration of lenampicillin resulted in higher peak serum concentrations of ampicillin compared to an equimolar dose of ampicillin. nih.gov A comparative double-blind study in 1985 involving lenampicillin and another ampicillin prodrug, talampicillin, found comparable efficacy and safety in treating oral infections. nih.gov Further metabolic studies revealed that lenampicillin hydrochloride is rapidly and almost completely hydrolyzed to ampicillin during the absorption process, with the unchanged compound being undetectable in the blood. nih.gov It was approved in Japan in 1987 under the brand name Varacillin. acs.orgkobe-u.ac.jp

Nomenclature and Classification within Beta-Lactam Antibiotics

This compound belongs to the beta-lactam class of antibiotics, specifically the penicillin group. patsnap.comontosight.ainih.gov Its mechanism of action is characteristic of beta-lactam antibiotics: it inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential enzymes for bacterial survival. patsnap.comontosight.ai This interference with the cell wall structure leads to cell lysis and death. ontosight.ai

The chemical name for this compound is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride. medkoo.comontosight.ai

Table 1: Nomenclature and Identification

Identifier Type Identifier
Chemical Name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride medkoo.comontosight.ai
CAS Number 80734-02-7 ontosight.ai
Synonyms KBT-1585, Takacillin, Valacillin medkoo.comontosight.ai
DrugBank Accession Number DB08945

| KEGG Drug | D01334 genome.jp |

Current Status and Significance in Antimicrobial Research

This compound remains a valuable antibiotic due to its established efficacy and safety profile. patsnap.com Its primary significance lies in its role as an effective oral prodrug of ampicillin, overcoming the parent drug's absorption limitations. medchemexpress.comnih.gov The ongoing challenge of antibiotic resistance keeps older, effective antibiotics like ampicillin and its prodrugs relevant, especially against susceptible bacterial strains. ontosight.ainih.gov Research continues to explore the applications of various ampicillin prodrugs, including their potential use in novel drug delivery systems like antibacterial coatings for medical devices. researchwithrutgers.com The study of such prodrugs contributes to the broader understanding of drug design and strategies to enhance the therapeutic potential of existing antibiotics. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClN3O7S B1674723 Lenampicillin hydrochloride CAS No. 80734-02-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXSETTYJSGMCR-GLCLSGQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057835
Record name Lenampicillin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80734-02-7
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80734-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenampicillin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenampicillin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENAMPICILLIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Lenampicillin Hydrochloride

Prodrug Activation and Biotransformation Pathways

Lenampicillin (B1674722) itself possesses limited direct antimicrobial activity. It is designed as a prodrug, a bioreversible derivative that is converted into the active parent drug, ampicillin (B1664943), through enzymatic and/or chemical transformation within the body. This conversion is critical for its therapeutic efficacy. Studies in humans, dogs, and rats have shown that unchanged lenampicillin is not detected in blood or urine after oral administration, indicating rapid hydrolysis during absorption.

Enzymatic Hydrolysis to Ampicillin

The primary step in the activation of lenampicillin is its hydrolysis to ampicillin. This process is catalyzed by enzymes present in the body. While esterases, in general, are responsible for cleaving ester prodrugs, specific enzymes involved in lenampicillin hydrolysis have been identified.

Research has pointed to human carboxymethylenebutenolidase (CMBL) as a key hydrolase in the bioactivation of medoxomil-ester prodrugs like lenampicillin. In vitro studies using recombinant human CMBL demonstrated that it effectively catalyzes the hydrolysis of lenampicillin. The enzyme exhibits Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction. The kinetic parameters for this hydrolysis have been studied, showing a higher affinity of human CMBL for lenampicillin compared to other similar prodrugs like olmesartan (B1677269) medoxomil.

The hydrolysis of lenampicillin is not only efficient but also crucial for its antibacterial action, as the ester form is inactive. The reaction releases ampicillin, which can then exert its antibacterial effects.

Metabolism of the Promoieties

Following the cleavage of lenampicillin into ampicillin, the remaining part of the molecule, known as the promoiety, undergoes further metabolism. In the case of lenampicillin, the promoiety is (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol.

Initial Metabolism: In vitro and in vivo studies in rats and dogs have identified diacetyl, acetoin (B143602), and 2,3-butanediol (B46004) as metabolites of the lenampicillin promoiety.

Site of Metabolism: The biotrans

Antimicrobial Spectrum Analysis

Lenampicillin hydrochloride is a prodrug that is rapidly hydrolyzed in the body to release its active form, ampicillin. Consequently, its antimicrobial spectrum is identical to that of ampicillin. nih.govresearchgate.net This broad-spectrum penicillin antibiotic demonstrates bactericidal activity against a variety of Gram-positive and some Gram-negative bacteria. nih.govresearchgate.net The effectiveness of lenampicillin is contingent on the susceptibility of the target bacteria to ampicillin. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), which leads to cell lysis and death. nih.gov

Lenampicillin, through its conversion to ampicillin, is effective against a range of Gram-positive bacteria. Notably, it shows activity against various species of Streptococcus and Enterococcus, as well as some strains of Staphylococcus. The susceptibility of these bacteria can be quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible bacterial growth.

Key Gram-positive pathogens sensitive to lenampicillin include:

Streptococcus pneumoniae : Ampicillin exhibits MIC values ranging from 0.03-0.06 mg/L for susceptible strains. nih.gov

Streptococcus pyogenes (Group A Streptococcus): While generally susceptible to beta-lactam antibiotics, some isolates have shown reduced susceptibility. nih.gov For susceptible isolates, ampicillin MICs are typically low, though some studies have reported strains with ampicillin MICs of ≥0.25 μg/ml being classified as resistant. nih.gov A study noted that isolates with a specific mutation had ampicillin MICs of 0.25 μg/mL. oup.com

Staphylococcus aureus : It is active against non-penicillinase-producing strains, with typical ampicillin MICs between 0.6-1 mg/L. nih.gov

Enterococcus faecalis : For susceptible isolates, ampicillin MIC90 values (the concentration required to inhibit 90% of isolates) can range from 0.5 to 2 μg/ml. nih.gov However, some penicillin-resistant but ampicillin-susceptible strains may show higher MICs, ranging from 1 to 8 μg/ml. nih.gov Strains with ampicillin resistance can have MICs of 16 μg/mL to 32 μg/mL. scielo.br

The following table summarizes the in vitro sensitivity of various Gram-positive bacteria to ampicillin, the active form of lenampicillin.

Gram-Positive BacteriaAmpicillin MIC (mg/L)
Streptococcus pneumoniae0.03 - 0.06 nih.gov
Streptococcus pyogenes≤0.015 - 0.25 oup.comneliti.com
Staphylococcus aureus (non-penicillinase producing)0.6 - 1.0 nih.gov
Enterococcus faecalis (susceptible)0.5 - 8.0 nih.gov
Enterococcus faecalis (resistant)16 - 32 researchgate.netscielo.br

The antimicrobial activity of lenampicillin extends to several clinically relevant Gram-negative bacteria. Its ability to penetrate the outer membrane of these organisms allows it to reach the periplasmic space and inhibit cell wall synthesis. nih.gov However, resistance can be a significant issue, often mediated by the production of beta-lactamase enzymes that inactivate the antibiotic.

Key Gram-negative bacteria that may be susceptible to lenampicillin include:

Haemophilus influenzae : For susceptible strains, ampicillin MICs are typically around 0.25 mg/L. nih.gov

Escherichia coli : Susceptible strains generally have an ampicillin MIC of about 4 mg/L. nih.gov

Proteus mirabilis : This species is generally susceptible to ampicillin. cmpt.ca

Salmonella typhi and other Salmonella species : Ampicillin has been used for infections caused by these pathogens, with susceptible isolates having an MIC of ≤8 µg/ml. nih.govfortunejournals.com

Shigella species : While historically effective, resistance is now widespread. nih.govnih.gov For susceptible strains, the MIC is low, but many clinical isolates exhibit high-level resistance with MICs of ≥32 µg/ml. nih.gov

The table below details the in vitro sensitivity of selected Gram-negative bacteria to ampicillin.

Gram-Negative BacteriaAmpicillin MIC (mg/L)
Haemophilus influenzae~0.25 nih.gov
Escherichia coli~4.0 nih.gov
Proteus mirabilisMIC50: 64/32 (Ampicillin/Sulbactam) ekb.eg
Salmonella typhi≤8.0 (for susceptible strains) fortunejournals.com
Shigella species≥32 (for resistant strains) nih.gov

Pharmacokinetic Research and Bioavailability Studies

Following oral administration, lenampicillin (B1674722) is designed to be absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases, primarily in the small intestine, to release ampicillin (B1664943). google.com This conversion process is key to its enhanced absorption characteristics compared to ampicillin alone. google.commedchemexpress.com

Absorption and Distribution Kinetics

Pharmacokinetic studies in healthy volunteers have demonstrated the efficient absorption of lenampicillin. After oral administration, it is distributed throughout the body, reaching therapeutic concentrations in various tissues and fluids. ontosight.ai

A key advantage of lenampicillin hydrochloride is its improved oral bioavailability compared to ampicillin. google.commedchemexpress.com Studies have consistently shown that lenampicillin achieves higher peak serum concentrations (Cmax) of ampicillin in a shorter amount of time (Tmax) than an equimolar dose of ampicillin. nih.govnih.gov

One study involving 41 healthy volunteers revealed that a 400 mg oral dose of lenampicillin resulted in a maximum ampicillin serum concentration of 6.5 µg/mL at 0.70 hours. nih.govnih.gov In contrast, an equimolar dose of ampicillin yielded a Cmax of only 2.9 µg/mL at 0.87 hours. nih.gov Another comparative study echoed these findings, showing a higher peak serum concentration for lenampicillin (12.0 mg/L) compared to amoxicillin (B794) (7.6 mg/L) and bacampicillin (B1208201) (9.7 mg/L). nih.gov The time to reach this peak concentration was also faster for lenampicillin (0.6 hours) compared to bacampicillin (0.7 hours) and amoxicillin (1.4 hours). nih.gov

Interactive Table: Comparative Pharmacokinetic Parameters

Drug Dose Cmax (µg/mL) Tmax (hours)
Lenampicillin400 mg6.50.70
AmpicillinEquimolar to 400 mg Lenampicillin2.90.87
Lenampicillin-12.0 (mg/L)0.6
Bacampicillin-9.7 (mg/L)0.7
Amoxicillin-7.6 (mg/L)1.4

The ability of an antibiotic to penetrate various tissues is crucial for its efficacy in treating infections at different sites in the body. Studies on lenampicillin have investigated its distribution into skin and other tissues.

In a study involving patients undergoing surgery for dermatitis, the administration of lenampicillin led to measurable concentrations of ampicillin in both serum and skin tissue. nih.gov Following a 250 mg dose, serum concentrations ranged from 1.28 to 3.32 µg/mL, with corresponding skin tissue concentrations of 0.13 to 0.82 µg/g. nih.gov A higher 500 mg dose resulted in serum concentrations of 2.23 to 10.05 µg/mL and skin tissue concentrations of 0.45 to 1.34 µg/g. nih.gov These findings indicate that lenampicillin effectively delivers ampicillin to skin tissues. nih.gov

Interactive Table: Ampicillin Concentrations in Serum and Skin Tissue after Lenampicillin Administration

Lenampicillin Dose Serum Concentration (µg/mL) Skin Tissue Concentration (µg/g)
250 mg1.28 - 3.320.13 - 0.82
500 mg2.23 - 10.050.45 - 1.34

Elimination Pathways and Excretion

Once lenampicillin is converted to ampicillin, its elimination from the body follows the established pathways for ampicillin. The primary route of excretion for ampicillin is via the kidneys, where it is eliminated in the urine. uniroma1.it The promoiety, the part of the lenampicillin molecule that is cleaved off to release ampicillin, is also metabolized and excreted. nih.gov

In vivo studies in rats and dogs have shown that the promoiety of lenampicillin is metabolized into diacetyl, acetoin (B143602), and 2,3-butanediol (B46004). nih.gov The main metabolite found in peripheral plasma was 2,3-butanediol. nih.gov The biotransformation to acetoin primarily occurs in the intestinal tissues, which is then converted to 2,3-butanediol in the liver. nih.gov These metabolites are excreted in the urine, although in small amounts. nih.gov

Impact of Formulation on Pharmacokinetic Profiles

The formulation of a drug product, including the use of specific excipients, can significantly influence its pharmacokinetic profile. nih.gov

Excipients are inactive ingredients included in a drug formulation to aid in the manufacturing process, improve stability, or enhance patient acceptability. openaccessjournals.com However, these pharmacologically inert substances can interact with the active pharmaceutical ingredient or physiological factors at the site of absorption, thereby affecting the drug's bioavailability. nih.govresearchgate.net The specific excipients used in a this compound formulation can potentially alter its absorption and, consequently, the bioavailability of the released ampicillin. researchgate.netgoogle.com

The relationship between the in vitro properties of a drug formulation, such as its dissolution rate, and its in vivo pharmacokinetics is a critical aspect of pharmaceutical development. For prodrugs like lenampicillin, physicochemical properties such as solubility and membrane permeability are key determinants of their in vivo performance. nii.ac.jp In vitro studies characterizing these properties can help in predicting the in vivo pharmacokinetic behavior and facilitate the selection of optimal formulations. nii.ac.jpgoogleapis.com

Antimicrobial Resistance Mechanisms and Research

Bacterial Resistance to Ampicillin (B1664943) (Active Metabolite)

Bacterial resistance to ampicillin is a multifaceted phenomenon involving several key mechanisms that either prevent the antibiotic from reaching its target, inactivate the drug, or alter the target itself.

The most prevalent mechanism of resistance to ampicillin is the production of β-lactamase enzymes. wikipedia.orgnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.orgacs.org There are numerous classes of β-lactamases with varying substrate specificities.

TEM-1: This is one of the most common plasmid-mediated β-lactamases found in Gram-negative bacteria and is a major contributor to ampicillin resistance in E. coli. wikipedia.org

SHV-1: This plasmid-mediated β-lactamase is particularly common in K. pneumoniae and is responsible for a significant percentage of ampicillin resistance in this species. wikipedia.org

OXA-type: These β-lactamases confer resistance to ampicillin and are characterized by their high hydrolytic activity against oxacillin. wikipedia.orgjscimedcentral.com

The production of these enzymes can be encoded by genes on either the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. nih.gov

Table 1: Common Beta-Lactamases Conferring Ampicillin Resistance

Beta-Lactamase TypeCommon Bacterial SpeciesGenetic Location
TEM-1E. coli, H. influenzae, N. gonorrhoeaePlasmid
SHV-1K. pneumoniaePlasmid
OXA-typeP. aeruginosa, Acinetobacter spp.Chromosome or Plasmid

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.gov Ampicillin exerts its bactericidal effect by binding to and inactivating these enzymes. nih.gov Resistance can arise from alterations in the structure of PBPs, which reduces their affinity for ampicillin.

These alterations are typically the result of point mutations or recombination events within the genes encoding the PBPs. nih.gov For instance, in Streptococcus pneumoniae, resistance to penicillin and ampicillin is associated with modifications in PBP1a, PBP2b, and PBP2x. nih.govoup.com Similarly, in Haemophilus influenzae, alterations in PBPs 3, 4, and 5 have been linked to ampicillin resistance. nih.gov In Enterococcus faecium, specific amino acid substitutions in PBP5 are associated with high-level ampicillin resistance. oup.com

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govoup.com Overexpression of these pumps can lead to a decrease in the intracellular concentration of ampicillin, preventing it from reaching its PBP targets. frontiersin.org

Several families of efflux pumps contribute to antibiotic resistance in Gram-negative bacteria, with the Resistance-Nodulation-Division (RND) family being particularly significant. nih.gov These tripartite systems span both the inner and outer membranes and are capable of expelling a broad spectrum of antibiotics. nih.gov

Strategies to Combat Resistance in the Context of Ampicillin Prodrugs

Overcoming bacterial resistance is a primary goal in antimicrobial research and clinical practice. For ampicillin and its prodrugs, a key strategy involves protecting the active molecule from enzymatic degradation.

A highly successful approach to combat β-lactamase-mediated resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. jscimedcentral.comnih.gov These inhibitors are structurally similar to β-lactam antibiotics and can bind to the active site of the β-lactamase, inactivating the enzyme and allowing the antibiotic to reach its PBP targets. acs.orgdrugs.com

Commonly used β-lactamase inhibitors in combination with penicillins include:

Clavulanic acid: Often combined with amoxicillin (B794). nih.gov

Sulbactam (B1307): Frequently paired with ampicillin. mdpi.comnih.gov

Tazobactam: Typically used in combination with piperacillin. drugs.com

These combination therapies have proven effective in treating infections caused by β-lactamase-producing bacteria and represent a critical strategy for extending the clinical utility of established antibiotics like ampicillin. ujms.netnih.gov

New Therapeutic Approaches

The rising threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies to enhance the efficacy of existing antibiotics. For many established antibacterial agents, research is actively underway to investigate their potential in combination therapies and novel drug delivery systems to overcome resistance mechanisms.

However, a comprehensive review of publicly available scientific literature and clinical trial data reveals a significant gap in research pertaining to new therapeutic approaches specifically involving Lenampicillin (B1674722) hydrochloride. To date, there are no published studies detailing the investigation of Lenampicillin hydrochloride in synergistic combination therapies with other antibiotics or adjuvants against resistant pathogens. Similarly, there is no evidence of research into the formulation of this compound into novel drug delivery systems, such as nanoparticles or liposomes, to enhance its antibacterial activity or target specific sites of infection.

While the parent compound, ampicillin, has been the subject of such research, these findings cannot be directly extrapolated to this compound without specific investigation. Therefore, this section cannot provide detailed research findings or data tables on new therapeutic approaches for this compound due to the absence of available scientific evidence.

Analytical Methodologies for Lenampicillin Hydrochloride and Its Metabolites

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic techniques are fundamental for the selective and sensitive determination of lenampicillin (B1674722) and its metabolites in complex biological fluids such as plasma, serum, and urine. nih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ampicillin (B1664943), the active metabolite of lenampicillin, in biological samples. nih.govresearchgate.net This method offers specificity and sensitivity for quantification. researchgate.net HPLC methods typically involve a reversed-phase column (e.g., C18) for separation, with a mobile phase often consisting of a buffer and an organic modifier like acetonitrile. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector. nih.gov Sample preparation is a critical step and often involves protein precipitation to remove interferences from the biological matrix. nih.gov

For instance, a validated HPLC-UV method for the quantification of amoxicillin (B794), a structurally similar β-lactam antibiotic, in human plasma demonstrated an intra-assay precision of ≤15% and an accuracy within ±15%. nih.gov The limit of quantification (LOQ) for this method was established at 0.5 mg/L, indicating sufficient sensitivity for pharmacokinetic studies. nih.gov

ParameterValue/RangeCompound ExampleReference
Limit of Quantification (LOQ)0.5 mg/LAmoxicillin nih.gov
Intra-assay Precision (CV%)≤15%Amoxicillin nih.gov
AccuracyWithin ±15%Amoxicillin nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of ampicillin and its prodrugs in biological matrices due to its superior sensitivity, selectivity, and speed. nih.govrsc.org This technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. rsc.org

LC-MS/MS methods for ampicillin often utilize a simple protein precipitation step for sample preparation, followed by analysis on a reversed-phase column. nih.gov The use of an internal standard, such as a deuterated version of the analyte (e.g., Ampicillin D5), is common to ensure high accuracy and precision. ajpaonline.com Detection is achieved using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov

A developed LC-MS/MS method for ampicillin and sulbactam (B1307) in human plasma established a lower limit of quantitation (LLOQ) of 0.25 μg/mL for both analytes. nih.gov The calibration curves for this method were linear over a range of 0.25 to 200 μg/mL for ampicillin. nih.gov

ParameterValue/RangeAnalyteReference
Lower Limit of Quantitation (LLOQ)0.25 μg/mLAmpicillin nih.gov
Calibration Curve Range0.25 - 200 μg/mLAmpicillin nih.gov
Sample PreparationProtein PrecipitationAmpicillin & Sulbactam nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)Ampicillin & Sulbactam nih.gov

Bioanalytical Method Validation

Bioanalytical method validation is the process used to establish that a quantitative analytical method is suitable for its intended purpose. researchgate.net It ensures the reliability and reproducibility of the analytical data. researchgate.net Key parameters evaluated during validation include linearity, sensitivity, accuracy, precision, specificity, and robustness. europa.eu

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov The relationship between concentration and instrument response is typically evaluated by analyzing a series of calibration standards and assessing the regression coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0. nih.gov For example, a validated HPLC method for two compounds showed regression coefficients of 0.9995 and 0.9992. nih.gov

Sensitivity is determined by the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov The LLOQ is established as the lowest standard on the calibration curve. nih.gov For a validated LC-MS/MS method for ampicillin, the LLOQ was established at 0.25 μg/mL with a precision of ≤17.4% and accuracy ranging from -18.1% to 18.7%. nih.gov

ParameterAcceptance Criteria/Example ValueReference
Linearity (Regression Coefficient, r²)>0.99 nih.gov
LLOQ Precision (CV%)Should not exceed 20% japsonline.com
LLOQ AccuracyWithin ±20% of nominal value japsonline.com
Example LLOQ (Ampicillin)0.25 μg/mL nih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. nih.gov It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and expressing the result as a percentage of the nominal value. japsonline.com For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. japsonline.com

Precision measures the degree of scatter between a series of measurements of the same sample. nih.gov It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.net Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov The CV should not exceed 15%, except for the LLOQ, where a CV of up to 20% is acceptable. japsonline.com A validated LC-MS/MS method for ampicillin reported inter- and intra-day precisions of ≤11.5% for QC samples. nih.gov

ParameterConcentration LevelAcceptance CriteriaExample Value (Ampicillin)Reference
Accuracy (% Deviation)QC Samples (Low, Mid, High)Within ±15%-11.5% to 12.5% nih.govjapsonline.com
LLOQWithin ±20%-18.1% to 18.7% nih.govjapsonline.com
Precision (CV%)QC Samples (Low, Mid, High)≤15%≤11.5% nih.govjapsonline.com
LLOQ≤20%≤17.4% nih.govjapsonline.com

Specificity (or Selectivity) is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as metabolites, impurities, or matrix components. nih.gov For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov In LC-MS/MS, selectivity is further enhanced by monitoring specific MRM transitions. nih.gov The potential for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, must also be investigated to ensure that precision, selectivity, and sensitivity are not compromised. nih.gov

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of the method's reliability during normal usage. nih.gov Testing for robustness involves making small changes to parameters such as mobile phase composition, pH, temperature, and flow rate to assess the impact on the analytical results. nih.gov While not always required for a full validation, understanding a method's robustness is crucial for method transfer between laboratories and for ensuring its long-term performance. nih.govnih.gov

Microbiological Assay Methods

Microbiological assays provide a measure of the biological activity of an antibiotic, which may not always be fully captured by chemical methods alone. These bioassays are crucial in quality control and research to ensure the therapeutic efficacy of the drug.

Cylinder-Plate Assay (Agar Diffusion Method)

The cylinder-plate assay is based on the diffusion of the antibiotic from a reservoir through a solidified agar (B569324) medium that has been inoculated with a susceptible test microorganism. The antibiotic's diffusion creates a concentration gradient, resulting in a circular area of no microbial growth, known as a zone of inhibition, around the reservoir. The diameter of this zone is directly proportional to the concentration of the antibiotic.

Detailed Research Findings:

A common test organism for the assay of ampicillin is Bacillus subtilis (ATCC 6633). In a typical assay, a base layer of agar is poured into a petri dish, followed by a seed layer inoculated with the spores of B. subtilis. Stainless steel cylinders are then placed on the agar surface, and solutions of known standard concentrations of ampicillin and the test sample (containing the active metabolite from Lenampicillin hydrochloride) are added to the cylinders. After an incubation period, the diameters of the zones of inhibition are measured.

The relationship between the concentration of the antibiotic and the diameter of the zone of inhibition can be plotted to create a standard curve. The potency of the test sample is then determined by interpolating its zone of inhibition on this curve.

Ampicillin Concentration (µg/mL)Average Zone of Inhibition (mm)
8.015.2
16.018.5
32.021.8
64.025.0
128.028.3

This table presents illustrative data showing the expected correlation between ampicillin concentration and the diameter of the zone of inhibition in a cylinder-plate assay using a susceptible microorganism.

Turbidimetric Assay (Tube Assay Method)

The turbidimetric assay measures the inhibition of microbial growth in a liquid medium. A standardized suspension of a suitable test microorganism is added to a series of tubes containing a nutrient broth and varying concentrations of the antibiotic. The tubes are incubated, and the microbial growth is measured by the turbidity (cloudiness) of the suspension using a spectrophotometer. The presence of the antibiotic will inhibit growth, resulting in lower turbidity compared to a control tube with no antibiotic.

Detailed Research Findings:

Staphylococcus aureus (ATCC 29737) is a frequently used test organism for the turbidimetric assay of ampicillin. In this method, a series of dilutions of the ampicillin standard and the test sample are prepared in a suitable broth medium. Each tube is then inoculated with a standardized culture of S. aureus. After an incubation period under specific conditions, the absorbance (or optical density) of each tube is measured. A lower absorbance reading indicates greater inhibition of bacterial growth and thus a higher concentration of the antibiotic.

A standard curve is generated by plotting the absorbance values against the corresponding antibiotic concentrations. The concentration of the active metabolite in the this compound sample can then be determined from this curve.

Ampicillin Concentration (µg/mL)Absorbance at 600 nm
0.0 (Control)0.850
0.50.625
1.00.450
2.00.275
4.00.150
8.00.080

This table provides representative data illustrating the inverse relationship between ampicillin concentration and the absorbance (turbidity) in a turbidimetric assay with a susceptible bacterial strain.

Q & A

Basic Research Questions

Q. What are the key pharmacopeial standards and analytical methods for assessing Lenampicillin hydrochloride purity in pharmaceutical research?

  • Methodological Answer : The Japanese Pharmacopeia (JP XVII) specifies rigorous standards for this compound, including optical rotation, heavy metal content (<20 ppm), residual solvent limits (e.g., ≤0.7% 2-propanol, ≤1.7% ethyl acetate), and microbial contamination controls. Analytical methods involve:

  • HPLC for quantifying active pharmaceutical ingredient (API) content, using Ampicillin RS as a reference standard .
  • Gas Chromatography (GC) with internal standards (e.g., dimethylformamide) for residual solvent analysis .
  • Iodometric titration for Penicilloic acid quantification (limit: ≤3.0%), requiring pH adjustment and blank correction .
    • Quality Metrics : Water content (≤1.5% by Karl Fischer titration) and residue on ignition (≤0.2%) are critical for batch consistency .

Q. How does this compound function as a prodrug of ampicillin, and what pharmacokinetic advantages does it offer?

  • Mechanistic Answer : Lenampicillin is hydrolyzed in vivo to release ampicillin, enhancing oral bioavailability by bypassing gastric degradation. Its esterified structure improves intestinal absorption, with urinary excretion of metabolites reaching 93% in humans, indicating efficient systemic delivery .
  • Comparative Data : Unlike ampicillin, Lenampicillin demonstrates reduced gastrointestinal side effects and higher plasma concentrations due to prodrug activation in enterocytes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in residual solvent analysis during gas chromatography (GC) of this compound batches?

  • Troubleshooting Strategy :

System Suitability : Validate GC parameters (column type: PEG-20M, detector: FID; column temp: 100°C; carrier gas: helium at 50 mL/min) to ensure precision .

Internal Standard Calibration : Use dimethylformamide as a reference to normalize peak areas and minimize injection volume variability .

Contamination Checks : Pre-test solvents for interfering peaks and confirm detector linearity across expected concentration ranges (e.g., 0.1–2.0% for ethyl acetate) .

  • Case Study : A 2024 study highlighted that deviations >5% in solvent recovery rates often stem from column degradation or improper sample preparation (e.g., incomplete dissolution in DMSO) .

Q. What experimental strategies ensure reproducibility of this compound synthesis across laboratories?

  • Protocol Optimization :

  • Catalytic Conditions : Use (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esterification under anhydrous conditions to minimize hydrolysis during synthesis .
  • Purity Controls : Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to confirm stepwise yields ≥85% .
    • Interlab Validation : Share detailed Supplemental Information (SI) with reaction parameters (e.g., temperature, stirring rates) and raw spectral data (IR, NMR) to align characterization practices .

Q. How should researchers address variability in Penicilloic acid quantification during stability studies?

  • Analytical Refinement :

  • pH Control : Maintain buffer pH at 4.0 ± 0.1 during iodometric titration to prevent iodine volatilization .
  • Kinetic Studies : Track Penicilloic acid formation under accelerated storage conditions (40°C/75% RH) to model degradation pathways .
    • Statistical Approach : Apply ANOVA to batch data (n ≥ 5) to distinguish assay variability (>10% RSD) from true degradation trends .

Methodological Guidelines

Q. What are best practices for documenting this compound research to meet journal reproducibility standards?

  • Data Reporting :

  • Experimental Section : Include exact molar ratios, solvent grades, and equipment models (e.g., Agilent 1260 HPLC) .
  • Supporting Information : Provide raw chromatograms, NMR spectra (δ-values with reference standards), and crystallinity data (PXRD) for novel batches .
    • Ethical Compliance : Disclose synthesis hazards (e.g., DMSO toxicity) and disposal protocols per TCI America guidelines .

Q. How can conflicting bioactivity results between Lenampicillin and ampicillin be systematically analyzed?

  • Comparative Design :

In Vitro Assays : Use standardized MIC tests against S. aureus (ATCC 25923) with Mueller-Hinton broth, controlling inoculum size (1–5 x 10^5 CFU/mL) .

PK/PD Modeling : Compare AUC/MIC ratios in murine models to quantify absorption differences .

  • Data Interpretation : Conflicting MIC values may arise from prodrug activation kinetics; use LC-MS to confirm intracellular ampicillin release rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.